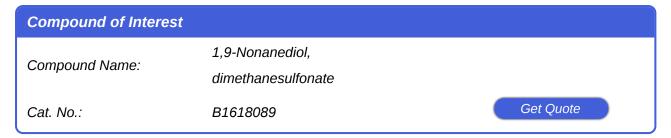


Technical Guide: Spectral Analysis of 1,9-Nonanediol, Dimethanesulfonate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral data for **1,9-nonanediol, dimethanesulfonate**. Due to the limited availability of public domain experimental spectra for this specific compound, this guide also presents predicted spectral characteristics based on its structure and available data for the parent compound, **1,9-nonanediol**. Furthermore, it outlines comprehensive experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Introduction to 1,9-Nonanediol, Dimethanesulfonate

1,9-Nonanediol, dimethanesulfonate (also known as nonamethylene dimethanesulfonate) is an organic compound with the chemical formula $C_{11}H_{24}O_6S_2$. It is a derivative of 1,9-nonanediol where the hydroxyl groups at positions 1 and 9 are converted to mesylate esters. This modification significantly alters the polarity and reactivity of the parent diol, making it a potentially useful bifunctional alkylating agent in organic synthesis and pharmaceutical research. The methanesulfonate groups are good leaving groups, facilitating nucleophilic substitution reactions at the terminal carbons of the nonane chain.

Spectral Data

While direct experimental spectra for **1,9-nonanediol**, **dimethanesulfonate** are not widely published, its spectral properties can be predicted based on its structure and by comparing with



the known spectra of 1,9-nonanediol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the nonane chain and the methyl groups of the mesylates. The protons on the carbons adjacent to the mesylate groups (C1 and C9) will be the most deshielded.

¹³C NMR: The carbon NMR spectrum will show signals for the nine carbons of the nonane chain and the methyl carbons of the mesylate groups. The carbons attached to the oxygen of the mesylate group (C1 and C9) will be significantly downfield compared to the other methylene carbons. PubChem mentions the existence of a ¹³C NMR spectrum for this compound.[1]

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for **1,9-Nonanediol, Dimethanesulfonate**

Assignment	Predicted ¹ H Chemical Shift (ppm)	Predicted ¹³ C Chemical Shift (ppm)
CH ₃ -SO ₂ -	~3.0 (s, 6H)	~37
-O-CH ₂ - (C1, C9)	~4.2 (t, 4H)	~70
-O-CH ₂ -CH ₂ - (C2, C8)	~1.8 (quint, 4H)	~29
-CH ₂ - (C3, C7)	~1.4 (m, 4H)	~25
-CH ₂ - (C4, C6)	~1.3 (m, 4H)	~29
-CH ₂ - (C5)	~1.3 (m, 2H)	~26

Note: Predicted values are based on typical chemical shifts for similar functional groups and the structure of the molecule. Actual experimental values may vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum of **1,9-nonanediol**, **dimethanesulfonate** will be characterized by the strong absorptions of the sulfonyl group and the absence of the broad O-H stretch seen in the parent



diol.

Table 2: Key IR Absorption Bands for 1,9-Nonanediol, Dimethanesulfonate

Functional Group	Characteristic Absorption (cm ⁻¹)	Intensity
S=O (asymmetric stretch)	1350 - 1330	Strong
S=O (symmetric stretch)	1170 - 1150	Strong
C-O stretch	1000 - 960	Strong
C-H stretch (alkane)	2950 - 2850	Medium-Strong
CH ₂ bend	1470 - 1450	Medium

Mass Spectrometry (MS)

Mass spectrometry of **1,9-nonanediol, dimethanesulfonate** would likely involve soft ionization techniques like Electrospray Ionization (ESI) to observe the molecular ion. Electron Ionization (EI) would likely lead to significant fragmentation. PubChem indicates the availability of GC-MS data.[1]

Table 3: Mass Spectrometry Data for **1,9-Nonanediol, Dimethanesulfonate**

Parameter	Value
Molecular Formula	C11H24O6S2
Molecular Weight	316.43 g/mol
Exact Mass	316.10 g/mol
Predicted Key Fragments (m/z)	M-95 (-SO₃CH₃), M-79 (-SO₃H), fragments from cleavage of the nonane chain.

Experimental Protocols



The following are detailed methodologies for the acquisition of spectral data for a compound such as **1,9-nonanediol, dimethanesulfonate**.

NMR Spectroscopy

Sample Preparation:

- Accurately weigh approximately 10-20 mg of the purified 1,9-nonanediol, dimethanesulfonate sample.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with the analyte's signals.
- Transfer the solution to a clean, dry 5 mm NMR tube.
- Cap the NMR tube securely.

Data Acquisition (¹H and ¹³C NMR):

- Insert the NMR tube into the spectrometer's probe.
- Lock the spectrometer to the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity and resolution.
- Tune and match the probe for the desired nucleus (¹H or ¹³C).
- Set the appropriate acquisition parameters, including the number of scans, spectral width, and relaxation delay. For ¹³C NMR, a larger number of scans will likely be necessary due to the lower natural abundance of the ¹³C isotope.
- Acquire the spectrum.
- Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
- Reference the spectrum using the residual solvent peak or an internal standard (e.g., TMS).



IR Spectroscopy (Attenuated Total Reflectance - ATR)

Sample Preparation and Data Acquisition:

- Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Acquire a background spectrum of the clean, empty ATR crystal.
- Place a small amount of the solid 1,9-nonanediol, dimethanesulfonate sample directly onto the ATR crystal.
- Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.
- Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
- Clean the ATR crystal thoroughly after the measurement.

Mass Spectrometry (GC-MS)

Sample Preparation:

- Prepare a dilute solution of **1,9-nonanediol, dimethanesulfonate** in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) at a concentration of approximately 1 mg/mL.
- Transfer the solution to a GC vial.

Data Acquisition:

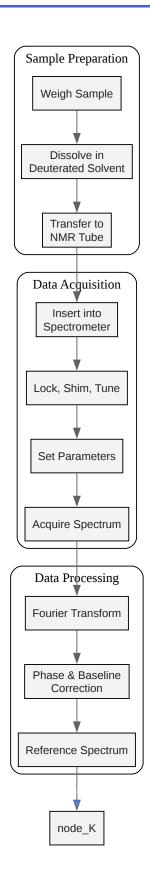
- Set the gas chromatograph (GC) parameters, including the injector temperature, oven temperature program, and carrier gas flow rate. A suitable column (e.g., a non-polar or medium-polarity capillary column) should be chosen.
- Set the mass spectrometer (MS) parameters, including the ionization mode (typically Electron Ionization El for GC-MS), mass range, and scan time.



- Inject a small volume (e.g., 1 μL) of the sample solution into the GC.
- The compound will be separated from the solvent and any impurities as it travels through the GC column.
- As the compound elutes from the GC column, it will enter the MS ion source, where it will be ionized and fragmented.
- The mass analyzer will separate the resulting ions based on their mass-to-charge ratio, and the detector will record the intensity of each ion.
- The resulting data will be a total ion chromatogram (TIC) and a mass spectrum for the peak corresponding to **1,9-nonanediol, dimethanesulfonate**.

Mandatory Visualizations

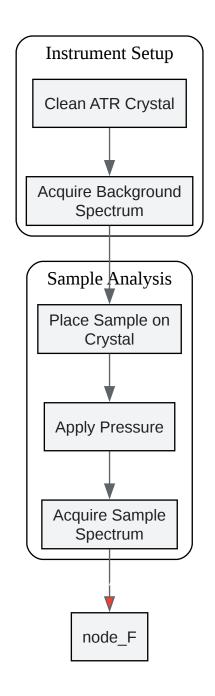




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Caption: NMR Spectroscopy Experimental Workflow.

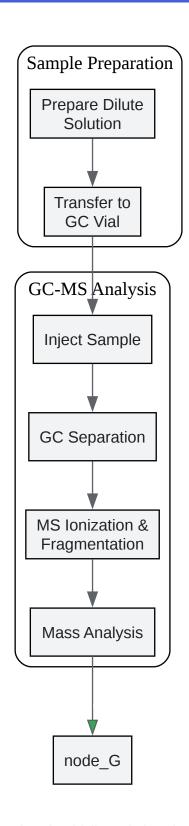




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Caption: ATR-IR Spectroscopy Experimental Workflow.





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Caption: GC-MS Analysis Workflow.



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References

- 1. 1,9-Nonanediol, dimethanesulfonate | C11H24O6S2 | CID 20244 PubChem [pubchem.ncbi.nlm.nih.gov]
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